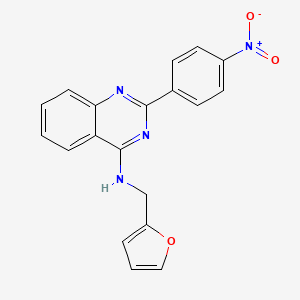

![molecular formula C18H12FN3S B5547137 6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile and related compounds involves multiple steps, starting from simple precursors like 4-hydroxythiophenol. The reaction typically involves condensation and cyclization steps to introduce the bipyridine moiety and the fluorobenzylthio substituent. Various synthesis protocols aim to optimize yields and purities of these compounds, highlighting the importance of selecting suitable reagents and conditions (Karabasanagouda et al., 2009).

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

- Fluorescent Chemosensors for Metal Ions : A study describes the use of a ruthenium(II) tris(bipyridine) complex as a fluorescent chemosensor for cobalt ions, highlighting the potential application of similar compounds in detecting specific metal ions in various environments (Li et al., 2006).

Biological Activity

- Antimicrobial Activity : Research on biologically active bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety revealed that some of these compounds exhibit promising antimicrobial activity against various bacterial and fungal strains (Karabasanagouda et al., 2009).

Anti-Cancer Properties

- Anti-Lung Cancer Activity : A study on fluoro-substituted benzo[b]pyran derivatives, including compounds structurally related to "6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile", demonstrated anticancer activity against lung cancer cell lines, suggesting potential therapeutic applications for similar compounds (Hammam et al., 2005).

Synthesis and Characterization

- Advanced Synthesis Techniques : Research into the synthesis of various bipyridine-5-carbonitriles, including methods for incorporating fluorobenzyl groups, provides insights into the chemical reactions and conditions favorable for producing such compounds, which could be applied to synthesize "6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile" (Batanero et al., 2002).

Corrosion Inhibitors

- Pyrazolopyridine Derivatives as Corrosion Inhibitors : A study exploring the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic conditions suggests that compounds with bipyridine structures might also find applications in protecting metals against corrosion (Dandia et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3S/c19-16-4-1-13(2-5-16)12-23-18-15(11-20)3-6-17(22-18)14-7-9-21-10-8-14/h1-10H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXDDNTYYCPUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Fluorobenzyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)